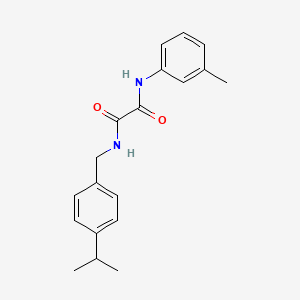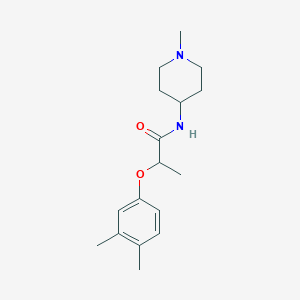![molecular formula C21H24N2O4 B4988674 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as PPARδ agonists, which are known to regulate lipid and glucose metabolism in the body. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency due to its performance-enhancing properties.
作用机制
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism in the body. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and energy metabolism.
Biochemical and Physiological Effects:
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and improved glucose metabolism. In addition, it has been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of metabolic and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline for lab experiments is its ability to improve energy metabolism and reduce inflammation, which can be beneficial for studying metabolic and cardiovascular diseases. However, its performance-enhancing properties and potential side effects make it a controversial drug for research purposes.
未来方向
There are a number of potential future directions for research on 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its potential as a performance-enhancing drug for athletes, although this is a highly controversial topic. Finally, there is a need for further research on the long-term effects and safety of 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline, particularly in humans.
合成方法
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline can be synthesized through a series of chemical reactions, starting from the compound 2,6-dimethoxyphenol. The first step involves the conversion of 2,6-dimethoxyphenol to 2,6-dimethoxybenzaldehyde, which is then converted to 2,6-dimethoxybenzonitrile. The final step involves the reaction of 2,6-dimethoxybenzonitrile with pentylmagnesium bromide, followed by the addition of quinazoline-2,4(1H,3H)-dione to yield 4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline.
科学研究应用
4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models. In addition, it has been shown to improve endurance and performance in athletes, which has led to its ban by the World Anti-Doping Agency.
属性
IUPAC Name |
4-[5-(2,6-dimethoxyphenoxy)pentoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-24-18-11-8-12-19(25-2)20(18)26-13-6-3-7-14-27-21-16-9-4-5-10-17(16)22-15-23-21/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGVRZZURGRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCCOC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,6-Dimethoxyphenoxy)pentoxy]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)

